1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid 1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1366600-42-1
VCID: VC3058508
InChI: InChI=1S/C18H25NO4/c1-5-12-6-8-13(9-7-12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)
SMILES: CCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid

CAS No.: 1366600-42-1

Cat. No.: VC3058508

Molecular Formula: C18H25NO4

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid - 1366600-42-1

Specification

CAS No. 1366600-42-1
Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
IUPAC Name 4-(4-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C18H25NO4/c1-5-12-6-8-13(9-7-12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)
Standard InChI Key JWLPJRRREUHHCY-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Physical Properties

Molecular Structure and Identification

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid consists of a pyrrolidine ring substituted with an ethylphenyl group at the 4-position and a carboxylic acid at the 3-position. The nitrogen of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group, which is widely used in peptide synthesis and organic chemistry for amine protection.

Based on structural comparisons with similar compounds, the following properties can be estimated:

Table 1: Physical and Chemical Properties

PropertyValueDerivation Method
Molecular FormulaC₁₈H₂₅NO₄Structural analysis
Molecular Weight~319.40 g/molCalculated from formula
Physical StateSolidBased on analogous compounds
Melting Point~120-130°CEstimated from similar compounds
SolubilitySoluble in most organic solvents (DCM, DMF, methanol); poorly soluble in waterEstimated from similar compounds
Optical ActivityCan exist as stereoisomersBased on chiral centers

Stereochemistry and Conformational Analysis

The compound contains two stereogenic centers at the 3- and 4-positions of the pyrrolidine ring, potentially leading to four stereoisomers. The relative stereochemistry (cis or trans) between the 3-carboxylic acid and the 4-ethylphenyl substituents significantly influences the compound's biological activity and physical properties. The trans isomer is typically more thermodynamically stable due to reduced steric interactions .

Similar to related compounds such as 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, conformational analysis would reveal that the pyrrolidine ring likely adopts an envelope conformation with the N-Boc group occupying an equatorial position to minimize steric interactions .

Synthetic Methodologies

Practical Synthetic Routes

Based on the synthesis of analogous compounds, the following synthetic approaches are viable:

Cycloaddition Strategy

A 1,3-dipolar cycloaddition reaction between an azomethine ylide and an appropriate ethylstyrene derivative could form the pyrrolidine ring with the desired substituents. The carboxylic acid functionality could be introduced through subsequent oxidation, followed by Boc protection of the nitrogen.

Pyrrolidine Ring Formation

As observed with similar compounds, the synthesis likely involves the formation of the pyrrolidine ring through cyclization of an appropriate precursor. The starting material would include functional groups that can be transformed into the required ethylphenyl and carboxylic acid substituents.

Protection and Functionalization

The synthetic sequence would typically include:

  • Formation of the pyrrolidine scaffold

  • Introduction of the ethylphenyl group (potentially via cross-coupling reactions)

  • Incorporation of the carboxylic acid functionality

  • Protection of the nitrogen with a Boc group using reagents like Boc anhydride or Boc-ON

Table 2: Key Reaction Conditions for Synthesis

Synthetic StepTypical ConditionsExpected YieldReferences
Pyrrolidine Ring FormationCyclization in DMF, 80-100°C, 12-24h60-75%
Arylation (Ethylphenyl Introduction)Pd-catalyzed coupling, 60-80°C, 4-8h70-85%
Carboxylic Acid FormationOxidation with KMnO₄ or Jones reagent65-80%
Boc ProtectionBoc₂O, Et₃N, DCM, rt, 2-4h85-95%

Chemical Reactivity and Transformations

Functional Group Reactivity

The compound contains three key reactive functional groups:

  • Carboxylic Acid Group: Capable of undergoing esterification, amidation, and reduction reactions. This group can be activated using coupling reagents such as DCC or HATU for peptide bond formation.

  • Boc-Protected Amine: The Boc group can be selectively cleaved under acidic conditions (typically TFA in DCM), revealing the free amine for further functionalization or incorporation into larger molecules .

  • Ethylphenyl Group: The aromatic ring can participate in electrophilic aromatic substitution reactions, while the ethyl side chain can undergo oxidation or functionalization reactions .

Common Chemical Transformations

Based on the reactivity profile of similar compounds, 1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid can undergo several valuable transformations:

  • Esterification: The carboxylic acid can be converted to various esters using alcohols and acid catalysts or alkylating agents.

  • Amide Formation: Reaction with amines in the presence of coupling reagents produces amides, useful for peptide synthesis.

  • Deprotection: Acid-mediated removal of the Boc group reveals the free amine, which can be further functionalized or used in coupling reactions.

  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using appropriate reducing agents.

Biological Activity and Applications

Pharmaceutical Relevance

While specific biological data for 1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid is limited, analysis of structurally similar compounds suggests several potential applications:

  • Building Block in Medicinal Chemistry: As with related compounds, this molecule likely serves as a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders.

  • Enzyme Inhibition: The structural features suggest potential activity as enzyme inhibitors, particularly for proteases or peptidases where the pyrrolidine scaffold can mimic a peptide backbone conformation.

  • Peptidomimetics: The compound's structure makes it suitable as a rigid scaffold in peptidomimetic drug design, where the goal is to mimic peptide secondary structures while improving pharmacokinetic properties .

Structure-Activity Relationships

Based on comparative analysis with similar compounds:

  • The ethylphenyl group likely contributes to hydrophobic interactions with potential biological targets, distinct from the methoxy or halogen-substituted analogs .

  • The stereochemistry at the 3- and 4-positions significantly influences biological activity, with trans isomers often showing different activity profiles compared to cis isomers .

  • The protected nitrogen provides a point for further derivatization, enabling the creation of a library of compounds with potentially diverse biological activities.

Comparative Analysis with Structural Analogs

Structural Comparison

Table 3: Comparison with Related Compounds

CompoundPara-SubstituentMolecular Weight (g/mol)Key DifferencesReferences
1-(tert-Butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acidEthyl~319.40Subject compound-
1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acidFluoro309.33More electronegative substituent, potentially altered lipophilicity
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acidMethoxy321.4Hydrogen bond acceptor capability, different electronic effects
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acidChloro325.79Larger halogen, different electronic and steric properties

Physicochemical Property Differences

The ethyl substituent in the para position of the phenyl ring confers distinctive properties compared to other substituents:

  • Lipophilicity: The ethyl group increases lipophilicity compared to fluoro or methoxy substituents, potentially enhancing membrane permeability .

  • Electronic Effects: Unlike electron-withdrawing groups (fluoro, chloro), the ethyl group exhibits weak electron-donating properties, affecting the electron density of the aromatic ring .

  • Steric Considerations: The ethyl group introduces more steric bulk than fluoro or chloro substituents, potentially affecting binding interactions with biological targets .

Analytical Characterization

Spectroscopic Properties

Based on structural analogs, the following spectroscopic characteristics can be anticipated:

  • ¹H NMR: Characteristic signals would include the tert-butyl singlet (~1.4 ppm), ethyl group signals (quartet at ~2.6 ppm and triplet at ~1.2 ppm), aromatic protons (~7.0-7.3 ppm), and pyrrolidine ring protons (3.0-4.5 ppm) .

  • ¹³C NMR: Expected signals include the carbonyl carbons (~170-175 ppm for carboxylic acid, ~155 ppm for carbamate), aromatic carbons (125-145 ppm), tert-butyl carbons (~28 ppm and ~80 ppm), and pyrrolidine ring carbons (30-60 ppm) .

  • IR Spectroscopy: Characteristic absorption bands would appear for the carboxylic acid (broad O-H stretch at ~3300-2500 cm⁻¹, C=O stretch at ~1700 cm⁻¹), carbamate (C=O stretch at ~1690 cm⁻¹), and aromatic ring (C=C stretches at ~1600 and ~1500 cm⁻¹) .

Chromatographic Behavior

HPLC analysis of the compound would likely show:

  • Good retention on reverse-phase columns due to the lipophilic ethylphenyl group

  • UV detection at ~210-220 nm (carboxylic acid and carbamate) and ~254 nm (aromatic ring)

  • Potential for separation of stereoisomers using chiral stationary phases

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